molecular formula C21H19FN4O2 B2566586 2-[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2379974-89-5

2-[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2566586
CAS No.: 2379974-89-5
M. Wt: 378.407
InChI Key: AQNNXKFIWWNKDO-UHFFFAOYSA-N
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Description

2-[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a combination of fluoropyridine, piperidine, and dihydropyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the fluoropyridine and piperidine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, modulating their activity. The piperidine and dihydropyridazinone moieties can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler analog with similar fluorine substitution.

    Piperidine Derivatives: Compounds with piperidine moieties used in various therapeutic applications.

    Dihydropyridazinone Derivatives: Compounds with dihydropyridazinone moieties known for their biological activity.

Uniqueness

2-[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one is unique due to its combination of fluoropyridine, piperidine, and dihydropyridazinone moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2/c22-18-14-23-11-8-17(18)21(28)25-12-9-16(10-13-25)26-20(27)7-6-19(24-26)15-4-2-1-3-5-15/h1-8,11,14,16H,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNNXKFIWWNKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4=C(C=NC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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